molecular formula C14H30O2S4 B12006433 3,18-Dioxa-6,9,12,15-tetrathiaicosane CAS No. 401940-25-8

3,18-Dioxa-6,9,12,15-tetrathiaicosane

Cat. No.: B12006433
CAS No.: 401940-25-8
M. Wt: 358.7 g/mol
InChI Key: ADIDAURWIVHDMA-UHFFFAOYSA-N
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Description

3,18-Dioxa-6,9,12,15-tetrathiaicosane is a 20-carbon chain (icosane) with two ether oxygen atoms at positions 3 and 18 and four thioether sulfur atoms at positions 6, 9, 12, and 13. This unique alternation of oxygen and sulfur atoms confers distinct electronic and steric properties, influencing solubility, stability, and reactivity.

Properties

CAS No.

401940-25-8

Molecular Formula

C14H30O2S4

Molecular Weight

358.7 g/mol

IUPAC Name

1-ethoxy-2-[2-[2-[2-(2-ethoxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethane

InChI

InChI=1S/C14H30O2S4/c1-3-15-5-7-17-9-11-19-13-14-20-12-10-18-8-6-16-4-2/h3-14H2,1-2H3

InChI Key

ADIDAURWIVHDMA-UHFFFAOYSA-N

Canonical SMILES

CCOCCSCCSCCSCCSCCOCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,18-Dioxa-6,9,12,15-tetrathiaicosane typically involves multi-step organic reactions. One common method includes the reaction of diols with thiols under controlled conditions to form the desired compound. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfur-oxygen bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,18-Dioxa-6,9,12,15-tetrathiaicosane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can regenerate the original thiol groups.

Scientific Research Applications

3,18-Dioxa-6,9,12,15-tetrathiaicosane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting diseases that involve sulfur-containing biomolecules.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 3,18-Dioxa-6,9,12,15-tetrathiaicosane exerts its effects involves its ability to form stable complexes with various molecular targets. The sulfur and oxygen atoms in the compound can interact with metal ions, proteins, and other biomolecules, influencing their function and activity. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties
This compound O (3,18); S (6,9,12,15) C₂₀H₄₀O₂S₄ ~432.7 Hypothesized high thermal stability
6,9,12,15-Docosatetraenoic Acid Double bonds (6,9,12,15) C₂₂H₃₆O₂ 356.54 Bioactive, oxidatively unstable
1,1,1-Trifluorohenicosa-6,9,12,15-tetraen-2-one F₃, ketone, double bonds (6,9,12,15) C₂₁H₂₇F₃O 358.44 Fluorine-enhanced stability

Biological Activity

3,18-Dioxa-6,9,12,15-tetrathiaicosane is a chemical compound with the molecular formula C14H30O2S4C_{14}H_{30}O_{2}S_{4} and a CAS number of 401940-25-8. This compound is part of a class of molecules that exhibit significant biological activity due to their unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes multiple sulfur and oxygen atoms integrated into a long carbon chain, which contributes to its unique physical and chemical properties. The presence of both dioxane and tetrathiaicosane functionalities suggests potential interactions with biological systems.

PropertyValue
Molecular Formula C14H30O2S4
Molecular Weight 358.65 g/mol
CAS Number 401940-25-8

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic effects:

  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains in vitro. Its unique structure may enhance its ability to penetrate microbial membranes.
  • Cytotoxicity Against Cancer Cells : Some studies have indicated that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Interaction with Cellular Membranes : The compound may interact with lipid bilayers due to its hydrophobic regions, altering membrane fluidity and permeability.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation or microbial survival.

Case Study 1: Antioxidant Activity

A study conducted on rat liver cells demonstrated that treatment with this compound resulted in a significant decrease in malondialdehyde levels (a marker of oxidative stress) compared to control groups. This suggests its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This finding highlights its potential use in developing new antimicrobial agents.

Case Study 3: Cytotoxic Effects on Cancer Cells

In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

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